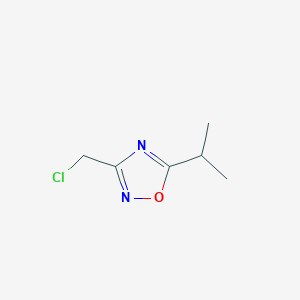

3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-4(2)6-8-5(3-7)9-10-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNMYSFXOVDDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592894 | |

| Record name | 3-(Chloromethyl)-5-(propan-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189130-87-8 | |

| Record name | 3-(Chloromethyl)-5-(propan-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-(propan-2-yl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole: A Technical Whitepaper for Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized as a bioisosteric replacement for amide and ester functionalities, which enhances metabolic stability and modulates physicochemical properties.[1][2] This technical guide provides an in-depth, field-proven methodology for the synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole, a versatile building block for drug discovery programs. We will dissect a robust and scalable two-step synthetic pathway, starting from commercially available precursors. This document offers detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 1,2,4-Oxadiazoles

Heterocyclic compounds are fundamental to the development of new therapeutic agents.[3] Among them, the five-membered 1,2,4-oxadiazole ring has garnered significant attention due to its unique electronic properties and its ability to act as a metabolically robust bioisostere.[4] The presence of a furan-type oxygen and two pyridine-type nitrogen atoms makes the ring an electron-poor system, capable of engaging in critical hydrogen bonding interactions with biological targets.[2]

The target molecule, 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole, is of particular interest. The chloromethyl group at the 3-position serves as a reactive handle for further synthetic elaboration, allowing for the introduction of diverse functionalities through nucleophilic substitution. The isopropyl group at the 5-position provides a degree of lipophilicity that can be crucial for membrane permeability and target engagement. This guide presents a reliable pathway for its synthesis, emphasizing practical execution and mechanistic understanding.

Retrosynthetic Analysis and Synthesis Strategy

The most common and efficient method for constructing the 1,2,4-oxadiazole core involves the cyclization of an O-acyl amidoxime intermediate.[5] This intermediate is, in turn, formed from the reaction of an amidoxime with an acylating agent. Our retrosynthetic analysis, therefore, deconstructs the target molecule along these lines, identifying isobutyramidoxime and chloroacetyl chloride as the key starting materials.

Caption: Retrosynthetic pathway for the target molecule.

This strategy is advantageous due to the ready availability of the starting materials and the generally high yields and clean conversions of the reaction steps.

Detailed Synthesis Pathway

The synthesis is executed in two primary stages:

-

Step 1: Synthesis of the precursor, Isobutyramidoxime.

-

Step 2: Acylation of Isobutyramidoxime followed by in-situ cyclodehydration to yield the final product.

Step 1: Synthesis of Isobutyramidoxime

The foundational precursor, isobutyramidoxime, is prepared from the corresponding nitrile, isobutyronitrile, and hydroxylamine. This is a classic method for amidoxime synthesis.[6]

Reaction Scheme: (A chemical diagram showing isobutyronitrile reacting with hydroxylamine hydrochloride in the presence of a base like sodium carbonate to form isobutyramidoxime).

Mechanistic Rationale: The reaction proceeds via nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. A subsequent proton transfer yields the amidoxime. The base (e.g., sodium carbonate or potassium carbonate) is crucial to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine nucleophile.

Experimental Protocol: Isobutyramidoxime Synthesis

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isobutyronitrile (0.1 mol, 1.0 eq), hydroxylamine hydrochloride (0.12 mol, 1.2 eq), and ethanol (100 mL).

-

Base Addition: While stirring, add potassium carbonate (0.15 mol, 1.5 eq) portion-wise to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield isobutyramidoxime as a white crystalline solid.

| Parameter | Value |

| Typical Scale | 10-20 g |

| Reaction Time | 6-8 hours |

| Expected Yield | 75-85% |

| Purity (by NMR) | >95% |

Step 2: Synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole

This step involves the acylation of isobutyramidoxime with chloroacetyl chloride to form an O-acyl amidoxime intermediate, which then undergoes thermal cyclodehydration to form the 1,2,4-oxadiazole ring.[7][8]

Reaction Scheme: (A chemical diagram showing isobutyramidoxime reacting with chloroacetyl chloride in a solvent like pyridine or THF with a base, followed by heating to yield 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole).

Mechanistic Rationale: The reaction begins with the nucleophilic attack of the hydroxylamino group of the amidoxime onto the highly electrophilic carbonyl carbon of chloroacetyl chloride.[7] This forms a tetrahedral intermediate which then eliminates HCl to give the O-acyl amidoxime. The use of a base like pyridine or triethylamine is essential to scavenge the HCl produced.[9] Subsequent heating promotes an intramolecular cyclization followed by dehydration to furnish the aromatic 1,2,4-oxadiazole ring.

Caption: Workflow for the final product synthesis.

Experimental Protocol: 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole Synthesis

-

Reagent Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve isobutyramidoxime (0.05 mol, 1.0 eq) in anhydrous pyridine (100 mL). Cool the solution to 0°C in an ice bath.

-

Acylating Agent Addition: Add chloroacetyl chloride (0.055 mol, 1.1 eq) dropwise to the cooled solution over 30 minutes. Maintain the temperature below 5°C during the addition.

-

Intermediate Formation: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Cyclization: Heat the reaction mixture to 100-110°C and reflux for 4-6 hours. Monitor the formation of the oxadiazole by TLC or LC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with 1M HCl solution, then with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole.

| Parameter | Value |

| Typical Scale | 5-10 g |

| Reaction Time | 8-10 hours (total) |

| Expected Yield | 60-75% |

| Purity (by HPLC) | >98% |

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Considerations

-

Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Pyridine is a flammable liquid with a strong, unpleasant odor. It should also be handled in a fume hood.

-

The acylation reaction is exothermic and should be cooled appropriately during the addition of chloroacetyl chloride.

Conclusion

This guide has outlined a reliable and scalable synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole. By following the detailed protocols and understanding the underlying chemical principles, research and development teams can confidently produce this valuable building block for their drug discovery pipelines. The presented methodology emphasizes safety, efficiency, and reproducibility, aligning with the rigorous standards of the pharmaceutical industry.

References

- Agirbas, H., et al. (1992). The Reaction of Amidoximes with Chloroacetyl Chloride.

- Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review.

- Kaur, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences, 8(1), 5.

- Goyal, A., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review. Research Journal of Pharmacy and Technology, 13(10), 5026-5033.

- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 434–446.

-

Agirbas, H., et al. (1992). The Reaction of Amidoximes with Chloroacetyl Chloride. Synthetic Communications, 22(2), 209-219. Available at: [Link]

- Hussein, A. Q. (1987). REACTION OF AMIDOXIMES WITH a-CHLOROACID CHLORIDES: NOVEL SYNTHESIS OF 1,2,4-OXADIAZIN-5-ONES. HETEROCYCLES, 26(1).

-

SciSpace (1991). The Reaction of Amidoximes with Chloroacetyl Chloride. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Available at: [Link]

-

ResearchGate (n.d.). NBS-mediated practical cyclization of N -acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. Available at: [Link]

-

A facile amidation of chloroacetyl chloride using DBU. (n.d.). Available at: [Link]

-

National Center for Biotechnology Information. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available at: [Link]

-

MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available at: [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Available at: [Link]

-

ResearchGate (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Available at: [Link]

-

National Center for Biotechnology Information. Recent developments in the chemistry and in the biological applications of amidoximes. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]

- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole

Introduction: The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisosteric replacement for amide and ester functionalities, which enhances metabolic stability and modulates pharmacokinetic profiles.[1][2] The compound 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole represents a scaffold of significant interest, combining the established 1,2,4-oxadiazole core with a reactive chloromethyl group—a handle for further chemical elaboration—and an isopropyl group that can influence lipophilicity and binding interactions.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the characterization of this, or structurally similar, novel chemical entities. As specific experimental data for this compound is not extensively available in public literature, this document focuses on the authoritative methodologies and expert rationale required to generate a robust physicochemical profile. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols essential for advancing a compound through the drug discovery pipeline.

Part 1: Molecular Identity and Structural Elucidation

A precise understanding of a compound's structure is the bedrock of all subsequent characterization. Isomerism, in particular, is a critical consideration for the 1,2,4-oxadiazole ring, as the relative positions of the substituents dramatically alter the molecule's electronic and steric properties. The target of this guide is unequivocally 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole .

Core Structural Details

Below are the fundamental identifiers for the target compound.

| Property | Value | Source/Method |

| IUPAC Name | 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole | Nomenclature |

| CAS Number | 189130-87-8 | Registry Number[3] |

| Molecular Formula | C₆H₉ClN₂O | Elemental Composition |

| Molecular Weight | 160.60 g/mol | Calculated |

| SMILES | CC(C)C1=NOC(CCl)=N1 | Structural Representation |

Chemical Structure Diagram

A visual representation of the molecule is essential for understanding its geometry and potential interaction points.

Caption: Structure of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole.

Part 2: Essential Physicochemical Properties: Protocols and Rationale

The journey of a drug from a lab curiosity to a therapeutic agent is dictated by its physicochemical properties. These parameters govern its solubility, absorption, distribution, metabolism, and excretion (ADME).

Summary of Key Physicochemical Parameters

This table outlines the critical properties to be determined. In the absence of published data, it serves as a template for experimental characterization.

| Parameter | Experimental Value | Significance in Drug Development |

| Melting Point (°C) | To Be Determined | Purity indicator, solid-state stability |

| Aqueous Solubility (µg/mL) | To Be Determined | Affects bioavailability, formulation, and assay performance[4] |

| pKa | To Be Determined | Governs solubility and permeability across pH gradients (e.g., GI tract)[5] |

| LogP / LogD | To Be Determined | Measures lipophilicity, impacting permeability, metabolism, and toxicity |

| Chemical Stability | To Be Determined | Determines shelf-life and degradation pathways |

Aqueous Solubility Determination

Solubility is arguably one of the most critical early indicators of a compound's potential. Poor solubility can halt development by complicating in vitro assays and hindering the development of viable in vivo formulations.[6][7] It is crucial to distinguish between two key types of solubility measurements.

-

Kinetic Solubility: Measures the concentration of a compound when it starts to precipitate from a solution, typically after adding a DMSO stock solution to an aqueous buffer. This high-throughput method mimics conditions in many biological assays and is ideal for rapid screening of many compounds.[4][5]

-

Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium. It is a lower throughput, but more definitive measure, essential for pre-formulation development.[4][8]

Caption: Workflow for determining kinetic and thermodynamic solubility.

-

Preparation: Prepare a 10 mM stock solution of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole in 100% DMSO. Prepare the aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Solubilization: In a 96-well plate, add 198 µL of the aqueous buffer to each well. Add 2 µL of the 10 mM DMSO stock to the wells, resulting in a 100 µM nominal concentration with 1% DMSO. Mix thoroughly.

-

Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for precipitation.

-

Filtration: Transfer the contents to a 96-well filter plate (e.g., 0.45 µm pore size) and centrifuge to separate the soluble fraction (filtrate) from the precipitated solid.

-

Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Measure the UV absorbance at a predetermined wavelength (λ_max) for the compound.

-

Calculation: Calculate the concentration of the dissolved compound in the filtrate using a standard curve generated from known concentrations of the compound in a DMSO/buffer mixture. This concentration is the kinetic solubility.[5]

Causality: The 1% DMSO concentration is a critical choice, balancing the need to initially dissolve the compound with the goal of mimicking aqueous biological assay conditions where high organic solvent content is undesirable. The short incubation time is key to the "kinetic" nature, assessing rapid precipitation rather than slow equilibration.[7]

Ionization Constant (pKa) Determination

The pKa value dictates the extent of a molecule's ionization at a given pH. For drug candidates, this influences solubility, membrane permeability, and receptor binding. The 1,2,4-oxadiazole ring is weakly basic due to the nitrogen atoms. Determining the pKa of its conjugate acid is essential.

graph TD { A[Start: Pure Compound] --> B{Choose Method}; B --> C[Potentiometric Titration]; B --> D[UV-Vis Spectrophotometry];

}

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 7. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its value lies in its unique properties as a bioisostere for amide and ester functionalities.[1][2] This structural mimicry allows for the enhancement of physicochemical and pharmacokinetic properties of drug candidates, such as improved metabolic stability and oral bioavailability. The 1,2,4-oxadiazole scaffold is a key component in a variety of biologically active compounds, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5]

This guide focuses on a specific, functionalized derivative: 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole . The presence of a reactive chloromethyl group at the 3-position makes this compound a particularly valuable synthetic intermediate for the construction of more complex molecules in drug discovery programs.

Compound Identification

| Property | Value | Source |

| Chemical Name | 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole | - |

| CAS Number | 189130-87-8 | - |

| Molecular Formula | C₆H₉ClN₂O | - |

| Molecular Weight | 160.60 g/mol | - |

| SMILES | CC(C)C1=NOC(=N1)CCl | - |

| InChI Key | DZQYANBJKKYDKC-UHFFFAOYSA-N | [6] |

Synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole: A Representative Protocol

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is most commonly achieved through the cyclization of an O-acylamidoxime intermediate.[7][8] This intermediate is typically formed by the reaction of an amidoxime with a carboxylic acid derivative. For the synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole, the logical precursors are 2-chloroacetamide oxime and an activated form of isobutyric acid, or alternatively, isobutyramide oxime and an activated form of chloroacetic acid. The latter is often more practical.

The following is a detailed, self-validating experimental protocol based on established synthetic methodologies for this class of compounds.

Overall Synthetic Workflow

Caption: General synthetic workflow for 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole.

Step-by-Step Experimental Protocol

Part 1: Synthesis of Isobutyramide Oxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyramide (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Hydroxylamine: To this solution, add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium hydroxide (1.1 equivalents) in water.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure isobutyramide oxime.

-

Characterization: Confirm the structure of the amidoxime intermediate by ¹H NMR and ¹³C NMR spectroscopy.

Part 2: Synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized isobutyramide oxime (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add a base, such as triethylamine or pyridine (1.2 equivalents), followed by the dropwise addition of chloroacetyl chloride (1.1 equivalents).

-

Formation of O-Acylamidoxime: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The formation of the O-acylamidoxime intermediate can be monitored by TLC.

-

Cyclodehydration: Upon completion of the acylation, the cyclization to the 1,2,4-oxadiazole can be achieved by heating the reaction mixture at reflux. Alternatively, for a milder procedure, the solvent can be removed, and the crude O-acylamidoxime can be redissolved in a high-boiling solvent like toluene or xylene and heated to reflux for 8-12 hours.

-

Work-up and Purification: After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

The Role of 1,2,4-Oxadiazoles as Bioisosteres

A key driver for the use of 1,2,4-oxadiazoles in drug design is their function as bioisosteres for amides and esters. This concept is visualized below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jddtonline.info [jddtonline.info]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. soc.chim.it [soc.chim.it]

Introduction: The 1,2,4-Oxadiazole Scaffold as a Cornerstone in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activities of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation is not arbitrary; it reflects the recurring presence of this moiety in a multitude of biologically active compounds across diverse therapeutic areas.[2][4] Its value stems from a unique combination of physicochemical properties. The 1,2,4-oxadiazole ring is chemically and thermally stable, providing metabolic robustness to drug candidates.[1] Crucially, it serves as an effective bioisostere for ester and amide functionalities.[5][6] This substitution can enhance pharmacokinetic profiles by improving metabolic stability and modulating target selectivity, making it an attractive tool for drug designers seeking to overcome the liabilities associated with rapidly hydrolyzed groups.[2] The result is a versatile molecular framework that has been successfully incorporated into compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[2][5] This guide provides a detailed exploration of these key biological activities, grounded in mechanistic insights and validated experimental protocols.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The structural versatility of 1,2,4-oxadiazole derivatives has been extensively exploited to develop potent anticancer agents that interfere with various oncogenic pathways.[7][8] These compounds have been shown to induce programmed cell death, inhibit critical cancer-related enzymes, and arrest the cell cycle.[7][8][9]

Mechanistic Insights: Inducing Apoptosis and Inhibiting Key Enzymes

A primary strategy in cancer therapy is the induction of apoptosis, or programmed cell death. Several 1,2,4-oxadiazole derivatives have been identified as potent inducers of apoptosis through the activation of effector caspases, particularly caspase-3.[9] Caspases are a family of cysteine proteases that, once activated, execute the apoptotic process by cleaving a cascade of cellular substrates.[9] Molecular docking studies suggest that the oxadiazole ring's heteroatoms can form crucial hydrogen bonds with residues in the active site of caspase-3, leading to its activation.[9]

Beyond apoptosis induction, these derivatives function as inhibitors of enzymes vital for cancer progression. Targets include histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and carbonic anhydrases (CAs).[4][8] For instance, certain 1,2,4-oxadiazole-based hydroxamates act as potent HDAC inhibitors, triggering cell differentiation and growth arrest.[8] Others have shown significant cytotoxicity against cancer cell lines like MCF-7 (breast) and A549 (lung) by interacting with the binding site of EGFR.[8]

Caption: Caspase-3 mediated apoptosis pathway activated by 1,2,4-oxadiazole derivatives.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Target Cell Line | Representative IC₅₀ (µM) | Reference |

| Imidazopyrazine-linked | MCF-7 (Breast) | 0.22 | [1] |

| Imidazopyrazine-linked | A-549 (Lung) | 1.09 | [1] |

| Quinoline-linked | DU-145 (Prostate) | 0.92 | [10] |

| Nortopsentin Analogs | HCT-116 (Colon) | <10 | [4] |

| Benzofuran-containing | HT-29 (Colon) | <20 | [4] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a robust method for assessing a compound's effect on cancer cell proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Adriamycin).[10]

-

Incubation: Incubate the plate for 48-72 hours. The duration is target-dependent and should be optimized.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. 1,2,4-oxadiazole derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the modulation of the NF-κB signaling pathway and the inhibition of COX enzymes.[3][11][12]

Mechanistic Insights: Inhibition of NF-κB and COX Enzymes

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, it is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a signaling cascade leads to the phosphorylation and degradation of the inhibitory IκBα protein. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, and iNOS).[12] Studies have shown that certain 1,2,4-oxadiazole compounds can inhibit this pathway by preventing the phosphorylation of the p65 subunit of NF-κB, thereby blocking its nuclear translocation and subsequent gene activation.[12][13]

Additionally, some derivatives function as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing inflammatory prostaglandins at the site of inflammation.[14] This mechanism is shared with many non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives.

Data Presentation: In Vitro and In Vivo Efficacy

| Compound Type | Assay | Result | Reference |

| Flurbiprofen-based | Carrageenan-induced Paw Edema (in vivo) | 88.33% edema inhibition | [14] |

| JC01 Derivative (17) | LPS-induced NO release (in vitro) | Potent inhibition | [12] |

| 2,5-disubstituted-1,3,4-Oxadiazole | Carrageenan-induced Paw Edema (in vivo) | 79.83% edema inhibition | [15] |

Experimental Protocols

Protocol 2: In Vitro Assessment via Nitric Oxide (NO) Inhibition Assay

This assay measures the inhibition of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

-

Plating: Seed cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole compounds for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Reaction: Collect 50 µL of the supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

-

Quantification: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to iNOS activity.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Neuroprotective Activity: A Defense Against Neurodegeneration

The 1,2,4-oxadiazole scaffold is present in compounds showing significant promise for treating neurodegenerative diseases like Alzheimer's and ischemic stroke.[5][16][17] Their mechanisms often involve combating oxidative stress and modulating disease-specific pathologies.

Mechanistic Insights: Activating Antioxidant Defenses

A key mechanism of neuroprotection is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[16][18] Under normal conditions, Nrf2 is held in the cytoplasm. In response to oxidative stress or therapeutic agents, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), which helps to resolve oxidative damage.[16][18] Certain 1,2,4-oxadiazole derivatives have been shown to promote this nuclear translocation of Nrf2, thereby bolstering the cell's intrinsic antioxidant defenses.[16] In the context of Alzheimer's disease, derivatives have been developed that reduce β-amyloid (Aβ) plaques and the hyperphosphorylation of Tau protein, two primary pathological hallmarks of the disease.[19][20]

Caption: Neuroprotection via activation of the Nrf2 antioxidant pathway.

Data Presentation: Neuroprotective Outcomes

| Compound | Model | Key Finding | Reference |

| Compound 24 | PC12 cells + SNP | Potent protection against oxidative injury | [16] |

| Compound 24 | MCAO Rat Model (Stroke) | Significantly reduced brain infarction | [16] |

| wyc-7-20 | 3xTg AD Mouse Model | Reduced Aβ plaques and Tau phosphorylation | [19] |

Experimental Protocols

Protocol 3: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol assesses a compound's ability to protect neuronal cells from an oxidative insult.

-

Cell Culture: Culture PC12 cells (a rat pheochromocytoma cell line often used as a neuronal model) in a suitable medium.

-

Seeding: Plate cells in a 96-well plate and allow them to attach.

-

Pre-treatment: Treat cells with various concentrations of the neuroprotective 1,2,4-oxadiazole derivative for 1-2 hours.

-

Insult: Induce oxidative stress by adding a neurotoxic agent such as sodium nitroprusside (SNP) or H₂O₂.[16][20]

-

Incubation: Incubate for 24 hours.

-

Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1.

-

Analysis: Calculate the percentage of cell viability relative to the control group (cells treated with the neurotoxin alone). An increase in viability indicates a neuroprotective effect.

Antimicrobial Activity: A Broad Spectrum of Action

The 1,2,4-oxadiazole scaffold is a key pharmacophore for a wide range of anti-infective agents, with demonstrated activity against bacteria, fungi, parasites, and viruses.[21]

Spectrum of Activity and Mechanistic Insights

1,2,4-oxadiazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[21] For example, some compounds have been identified as effective non-β-lactam antibiotics that show good bioavailability and target penicillin-binding protein 2a (PBP2a), which is crucial for methicillin resistance in Staphylococcus aureus (MRSA).[21] The spectrum of activity also includes significant anti-tubercular effects against Mycobacterium tuberculosis and antifungal activity against pathogens like Candida albicans.[1][21][22] More recently, derivatives have been designed to inhibit the papain-like protease (PLpro) of SARS-CoV-2, a crucial enzyme for viral replication, highlighting their potential as antiviral agents.[23]

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the standard measure of in vitro antimicrobial potency.

| Compound Type | Target Microorganism | Representative MIC (µg/mL) | Reference |

| 3-substituted 5-amino | Staphylococcus aureus | 0.15 | [21] |

| 3-substituted 5-amino | Escherichia coli | 0.05 | [21] |

| Benzimidazole-oxadiazole hybrid | Mycobacterium tuberculosis H37Rv | 1.6 | [1] |

| Quinoline-linked | Mycobacterium tuberculosis H37Rv | 0.5 | [1] |

Experimental Protocols

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This is the gold-standard method for quantifying the in vitro activity of an antimicrobial agent.

-

Compound Preparation: Prepare a 2-fold serial dilution of the 1,2,4-oxadiazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Conclusion and Future Perspectives

The 1,2,4-oxadiazole ring is unequivocally a scaffold of significant importance in drug discovery, offering a stable and versatile framework for developing novel therapeutics. The diverse biological activities—ranging from anticancer and anti-inflammatory to neuroprotective and antimicrobial—underscore its adaptability in interacting with a wide array of biological targets.[2] Future research will likely focus on optimizing the structure-activity relationships of existing leads and exploring multi-target agents, such as compounds with both anti-inflammatory and anti-Alzheimer's properties.[17] The increasing application of computational methods, including QSAR and molecular docking, will continue to guide the rational design of the next generation of 1,2,4-oxadiazole-based drugs, accelerating their path toward clinical application.[2][9]

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., El-Sherief, H. A., Abdel-Aziz, M., & Abdel-Hafez, S. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7). [Link]

-

Chen, Y., Zhang, Y., Li, Y., Chen, K., Li, L., Zhang, J., & Zhu, J. (2021). Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. Neurochemistry International, 148, 105103. [Link]

-

National Genomics Data Center. (n.d.). Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. CNCB-NGDC. [Link]

-

Bamon, T., Tambe, P., Kulkarni, S., & Palkar, M. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3949-3970. [Link]

-

Farrag, A. M., El-Sayed, N. F., Ali, O. M., El-Waei, N. A., & El-Ashmawy, M. B. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 13(10), 1235-1251. [Link]

-

Micale, N., & Gismondo, M. R. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Archiv der Pharmazie, e2400030. [Link]

-

Yin, J., Chen, Y., Zhang, M., Hu, M., & Shen, M. (2017). Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. Chemical biology & drug design, 89(5), 815-819. [Link]

-

Chawla, G. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Mini reviews in medicinal chemistry, 18(18), 1536-1547. [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute Ischemic stroke. Request PDF. [Link]

-

Qin, B., Wu, C., Zhao, B., Li, G., Wang, B., Ou, M., ... & Huang, H. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Inhibitors of the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. [Link]

-

de Oliveira, R. D., de Oliveira, V. M., de Lima, M. D. C. A., & de Pitta, I. R. (2022). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Current drug targets, 23(14), 1368-1386. [Link]

-

Wang, Y., Zhang, L., & Yang, Y. (2022). A novel 1,2,4-oxadiazole derivative (wyc-7-20) improves Alzheimer's disease phenotypes in 3×Tg mice. Drug Design, Development and Therapy, 18, 3241-3253. [Link]

-

Chawla, G. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Mini reviews in medicinal chemistry, 18(18), 1536-1547. [Link]

-

Cui, J., Li, S., Zhang, Y., Han, X., Li, D., Zhang, J., ... & Zhang, H. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & medicinal chemistry letters, 30(17), 127373. [Link]

-

S-L, C., D-P, S., M, L., F, A., A, L., & G, S. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules (Basel, Switzerland), 26(23). [Link]

-

Wang, Y., Zhang, L., & Yang, Y. (2022). Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice. Drug design, development and therapy, 18, 3241-3253. [Link]

-

Expert Opinion on Therapeutic Patents. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]

-

Kumar, V., & Yusuf, M. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-22. [Link]

-

Kumar, A., & Bhatia, R. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Pharmaceuticals, 14(3), 253. [Link]

-

Kumar, A., & Bhatia, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. JOJ Public Health, 6(5). [Link]

-

Ullah, H., Ali, S., Al-Sehemi, A. G., Mubashir, M., Aslam, S., Ahmed, M., ... & Shah, S. (2025). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. Scientific Reports, 15(1), 1-16. [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. [Link]

-

ResearchGate. (n.d.). 1,2,4-Oxadiazole as a privileged scaffold for anti-inflammatory and analgesic activities: A complete review. Request PDF. [Link]

-

Patil, S. M. (2022). A Review on Oxadiazole derivatives and their Biological activities. International Journal of Pharmaceutical Research, 13(2), 2901-2905. [Link]

-

Khan, I., Zaib, S., Batool, F., Abbas, N., Ashraf, Z., Iqbal, J., ... & Khan, I. (2023). In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study. Polycyclic Aromatic Compounds, 43(8), 7306-7323. [Link]

-

Singh, R., Kumar, A., & Mody, N. (2018). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future medicinal chemistry, 10(14), 1695-1705. [Link]

-

JOCPR. (2011). Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. Journal of Chemical and Pharmaceutical Research, 3(2). [Link]

-

Jasińska, J., & Kujawski, J. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 14(11), 1109. [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2020). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 5(41), 26861-26873. [Link]

-

Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2015). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4-Oxadiazole Derivatives. Journal of Applied Pharmaceutical Science, 5(04), 015-020. [Link]

-

ProQuest. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]

-

de Oliveira, R. D., da Silva, A. C. G., de Souza, M. A., de Lima, M. C. A., Pitta, I. R., & de Melo Rêgo, M. J. B. (2025). In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. Toxicology and Applied Pharmacology, 496, 117180. [Link]

-

Khan, I., Fatima, H., Ali, A., Ayub, M., Al-Harrasi, A., & Khan, I. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5693. [Link]

-

Farooqui, M., S, P., & Khan, F. (2014).[5][6][24]-oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry, 14(4), 341-357. [Link]

-

Szałaj, N., & Sobaś, P. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2422. [Link]

-

Taylor & Francis Online. (n.d.). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. [Link]

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [mdpi.com]

- 16. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. dovepress.com [dovepress.com]

- 20. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jocpr.com [jocpr.com]

- 23. ipbcams.ac.cn [ipbcams.ac.cn]

- 24. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

discovery and history of 1,2,4-oxadiazole compounds

An In-Depth Technical Guide to the Discovery and History of 1,2,4-Oxadiazole Compounds

Abstract

The 1,2,4-oxadiazole, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has traversed a remarkable journey from an obscure chemical curiosity to a privileged scaffold in modern medicinal chemistry. First synthesized in 1884, it remained largely unexplored for nearly eight decades.[1][2] Its resurgence was driven by the recognition of its utility as a metabolically stable bioisostere for amide and ester functionalities, a property that has cemented its role in contemporary drug design.[3][4][5] This guide provides a comprehensive technical overview of the history, discovery, and evolution of 1,2,4-oxadiazole compounds. It delves into the seminal synthetic methodologies, from the classical Tiemann and Krüger reaction to modern one-pot procedures, and chronicles the key milestones in its application in pharmacology, culminating in its presence in marketed drugs like Ataluren.[6][7] This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the synthesis and application of this versatile heterocycle.

The Dawn of a Heterocycle: Initial Discovery

The history of the 1,2,4-oxadiazole begins in 1884 with its first synthesis by German chemists Ferdinand Tiemann and P. Krüger.[1][2][8] In their pioneering work, they reacted amidoximes with acyl chlorides, though the resulting heterocycle was initially misclassified as "azoxime" or "furo[ab1]diazole".[1][2] For nearly 80 years following its discovery, the 1,2,4-oxadiazole ring system garnered minimal attention from the scientific community. It was not until the 1940s that studies into the biological activities of its derivatives began, and a significant turning point occurred in the 1960s with the introduction of the first commercial drug containing this scaffold.[1][2][8]

Evolution of Synthetic Methodologies

The synthetic accessibility of the 1,2,4-oxadiazole core is a primary driver of its widespread use. Methodologies have evolved from classical thermal cyclizations to highly efficient, room-temperature, one-pot procedures.

The Foundational Routes

Two classical approaches have historically dominated the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

-

Amidoxime Heterocyclization ([4+1] Approach): This is the most widely applied method and follows the lineage of the original Tiemann and Krüger synthesis.[8][9] It involves the reaction of an amidoxime (providing four of the ring atoms) with a carboxylic acid derivative, such as an acyl chloride, ester, or anhydride (providing the final carbon atom).[1][8] The reaction proceeds through an intermediate O-acylamidoxime, which is often not isolated, and then undergoes thermal or base-catalyzed dehydration and cyclization to form the aromatic ring.[8][9]

-

1,3-Dipolar Cycloaddition ([3+2] Approach): This alternative pathway involves the [3+2] cycloaddition of a nitrile oxide with a nitrile.[1][8][10] While also effective, the amidoxime route is generally more common in medicinal chemistry workflows due to the ready availability of a wider variety of amidoxime and carboxylic acid starting materials.[8]

The diagram below illustrates these two fundamental synthetic strategies.

Detailed Experimental Protocols

Protocol 1: Classical Tiemann and Krüger Synthesis (Illustrative)

This protocol describes the fundamental reaction of an amidoxime with an acyl chloride, which often requires heating to facilitate the cyclization of the O-acylamidoxime intermediate.

Objective: Synthesize a 3,5-disubstituted 1,2,4-oxadiazole.

Materials:

-

Benzamidoxime

-

Benzoyl chloride

-

Pyridine (as base and solvent)

-

Diethyl ether

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve benzamidoxime (1.0 eq) in pyridine in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution in an ice bath to 0 °C.

-

Add benzoyl chloride (1.05 eq) dropwise to the stirred solution. The formation of a precipitate (pyridinium hydrochloride) is typically observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete cyclization.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and 1M HCl.

-

Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the 3,5-diphenyl-1,2,4-oxadiazole.

Protocol 2: Modern One-Pot Synthesis Using a Coupling Agent

Modern methods often employ coupling agents and a base in an aprotic solvent, allowing the reaction to proceed efficiently at room temperature.[4] This avoids harsh conditions and simplifies purification.

Objective: Synthesize a 3,5-disubstituted 1,2,4-oxadiazole from a carboxylic acid and an amidoxime.

Materials:

-

Substituted Carboxylic Acid (1.0 eq)

-

Substituted Amidoxime (1.1 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

Potassium hydroxide (catalytic amount)

-

Dimethyl sulfoxide (DMSO) as solvent

-

Ethyl acetate

-

Water

Procedure:

-

To a stirred solution of the carboxylic acid in DMSO, add CDI portion-wise at room temperature.

-

Stir the mixture for 1-2 hours to allow for the formation of the acyl-imidazole intermediate.

-

Add the amidoxime to the reaction mixture, followed by a catalytic amount of potassium hydroxide.

-

Stir the reaction at room temperature for 12-24 hours. The causality here is that DMSO and a base facilitate the cyclization of the in-situ formed O-acylamidoxime at ambient temperature, avoiding the need for heating.[4]

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired 1,2,4-oxadiazole.

The Rise of 1,2,4-Oxadiazoles in Medicinal Chemistry

The transition of the 1,2,4-oxadiazole from a chemical entity to a cornerstone of drug design is a story of recognizing its unique physicochemical properties.

The Bioisostere Concept

A pivotal moment in the history of the 1,2,4-oxadiazole was its identification as a bioisostere of ester and amide groups.[3][4][11] Bioisosteres are substituents or groups that have similar physical or chemical properties and produce broadly similar biological effects. The 1,2,4-oxadiazole ring mimics the geometry and hydrogen-bonding capabilities of esters and amides but is significantly more resistant to cleavage by metabolic enzymes like esterases and amidases.[3][5][12] This enhanced metabolic stability can improve a drug candidate's pharmacokinetic profile, including its half-life and oral bioavailability.

Timeline of Key Milestones

The journey from initial synthesis to a validated pharmacophore has been a long one, marked by several key developments.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. "Ataluren, a 1,2,4-Oxadiazole-Containing Drug Candidate for Nonsense Mu" by R. Manjunath and Santosh L. Gaonkar [impressions.manipal.edu]

- 8. soc.chim.it [soc.chim.it]

- 9. researchgate.net [researchgate.net]

- 10. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 11. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole Structural Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its role as a bioisosteric replacement for amide and ester functionalities.[1] This unique scaffold is present in a wide array of biologically active compounds, demonstrating activities that span from anticancer and antimicrobial to neuroprotective.[1][2] This technical guide focuses on the chemical landscape of structural analogs derived from 3-(chloromethyl)-5-isopropyl-1,2,4-oxadiazole. We provide a comprehensive exploration of synthetic strategies, principles of analog design, and potential therapeutic applications. By synthesizing information from established chemical literature, this document offers field-proven insights into the construction and potential utility of this compound class. Detailed experimental protocols for synthesis and a representative biological assay are provided to empower researchers in their drug discovery efforts.

The 1,2,4-Oxadiazole Core: A Scaffold of Versatility

The 1,2,4-oxadiazole moiety is a cornerstone in modern drug design. Its metabolic stability, ability to engage in hydrogen bonding, and rigid planar structure make it an ideal scaffold for orienting substituents to interact with biological targets.[3] Unlike more labile ester or amide linkages, the oxadiazole ring is resistant to hydrolysis by common metabolic enzymes, a crucial attribute for developing orally bioavailable drugs. The 3,5-disubstitution pattern allows for precise, vectoral positioning of different chemical functionalities, enabling chemists to fine-tune a molecule's steric and electronic properties to optimize target engagement, selectivity, and pharmacokinetic profiles.

Synthesis of the Core Scaffold and Key Intermediates

The construction of 3,5-disubstituted-1,2,4-oxadiazoles is most reliably achieved through the cyclization of an O-acylamidoxime intermediate. This intermediate is formed by the reaction of an amidoxime with a suitable acylating agent, such as an acyl chloride or carboxylic acid. The subsequent cyclodehydration step yields the desired oxadiazole ring.

The synthesis of the title compound, 3-(chloromethyl)-5-isopropyl-1,2,4-oxadiazole (3) , logically proceeds via the reaction of 2-chloro-N'-hydroxyacetamidine (1) with isobutyryl chloride (2) . This pathway ensures the correct placement of the chloromethyl group at the 3-position and the isopropyl group at the 5-position.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Theoretical Investigation of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole: A Keystone for Rational Drug Design

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester groups.[1][2] This technical guide outlines a comprehensive theoretical framework for the characterization of a specific, promising derivative: 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole. Leveraging the power of quantum chemical calculations and molecular modeling, we present a roadmap for elucidating the structural, electronic, and spectroscopic properties of this molecule. Furthermore, we propose a detailed protocol for in silico screening against relevant biological targets to probe its potential as a novel therapeutic agent. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to accelerate the discovery of new oxadiazole-based pharmaceuticals.

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among these, the 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention.[3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antileishmanial properties.[3][5][6] The stability of the oxadiazole ring to hydrolysis and metabolic degradation makes it an attractive component in the design of new drug candidates.[2]

The subject of this guide, 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole, combines the stable oxadiazole core with two key substituents. The isopropyl group can influence lipophilicity and steric interactions within a binding pocket, while the chloromethyl group provides a reactive handle for further synthetic modification or can participate in crucial interactions with a biological target. A thorough theoretical understanding of this molecule is paramount to predicting its behavior and rationally designing future experiments.

Molecular Structure and Conformational Analysis

A precise understanding of a molecule's three-dimensional structure is the foundation of any theoretical study. We propose a multi-step approach to determine the most stable conformation of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole.

Computational Methodology

All quantum chemical calculations will be performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[7][8] We recommend the widely-used B3LYP functional in conjunction with the 6-311++G(d,p) basis set, which has been shown to provide accurate results for similar heterocyclic systems.[7][9]

Proposed Workflow for Geometry Optimization

Caption: Workflow for obtaining the stable conformer.

Predicted Structural Parameters

Upon successful optimization, key structural parameters such as bond lengths, bond angles, and dihedral angles will be determined. These theoretical values are crucial for understanding the molecule's geometry and can be used to compare with experimental data if available.

| Parameter Type | Atoms Involved (Example) | Predicted Value (Å or °) |

| Bond Length | C-Cl | To be calculated |

| Bond Length | N-O (in ring) | To be calculated |

| Bond Angle | C-O-N (in ring) | To be calculated |

| Dihedral Angle | Cl-C-C-N | To be calculated |

| Table 1: Anticipated structural parameters from DFT calculations. |

Quantum Chemical Properties: Reactivity and Stability

The electronic properties of a molecule govern its reactivity and interactions with other chemical species. DFT calculations provide a suite of descriptors to quantify these characteristics.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[7][9]

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| ΔE (LUMO-HOMO) | Energy Gap | Chemical stability and reactivity |

| Table 2: Frontier Molecular Orbital parameters. |

Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[7]

-

Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack.

-

Blue regions (positive potential): Indicate electron-deficient areas, prone to nucleophilic attack.

-

Green regions (neutral potential): Indicate areas of low electrostatic potential.

The MEP map for 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole is expected to show negative potential around the nitrogen and oxygen atoms of the oxadiazole ring, highlighting their potential role in forming hydrogen bonds or other electrostatic interactions within a biological target.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior.[9]

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | A measure of polarizability. |

| Table 3: Global reactivity descriptors. |

Theoretical Spectroscopic Characterization

Computational methods can predict various types of spectra, which can aid in the interpretation of experimental data.

-

Infrared (IR) Spectroscopy: Frequency calculations performed after geometry optimization will yield the theoretical vibrational frequencies. These can be compared with experimental IR spectra to confirm the structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the 1H and 13C NMR chemical shifts. These theoretical values are highly valuable for assigning peaks in experimental NMR spectra.

Probing Bioactivity: A Molecular Docking Protocol

Given the wide range of biological activities reported for 1,2,4-oxadiazole derivatives, a molecular docking study is a logical next step to explore the therapeutic potential of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole.[10][11][12] We propose a workflow to screen this molecule against a relevant protein target, for instance, a bacterial enzyme like MurE ligase, which has been used as a target for other oxadiazole analogues.

Proposed Molecular Docking Workflow

Caption: Step-by-step molecular docking workflow.

Interpretation of Docking Results

The primary outputs of a molecular docking simulation are the binding affinity (or docking score), typically in kcal/mol, and the predicted binding pose of the ligand within the protein's active site. A lower binding energy suggests a more favorable interaction. Analysis of the binding pose will reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. These insights are crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent analogues.

Conclusion

The theoretical methodologies outlined in this guide provide a robust framework for a comprehensive in silico investigation of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole. By employing DFT calculations, we can gain deep insights into its structural and electronic properties, which are fundamental to its chemical behavior. Furthermore, molecular docking simulations offer a powerful and cost-effective approach to explore its potential as a bioactive compound. This combined theoretical approach not only accelerates the characterization of this novel molecule but also provides a rational basis for its future development in the field of medicinal chemistry.

References

-

JETIR. (2023). Quantum Computational Exploration of Oxadiazole-Containing Schiff Base Derivatives Using Density Functional Theory. Journal of Emerging Technologies and Innovative Research, 10(12). [Link]

-

Patel, R., et al. (2022). Design, synthesis, computational molecular docking studies of novel heterocyclics bearing 1,2,4–triazole, 1,3,4–oxadiazole conjugates as potent antibacterial and antitubercular agents. Scientific Reports, 12(1), 1-18. [Link]

-

Zhang, Y., et al. (2025). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. Journal of Molecular Modeling, 31(9), 253. [Link]

-

Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]

-

Fassihi, A., et al. (2018). Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. Research in Pharmaceutical Sciences, 13(5), 455. [Link]

-

Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. [Link]

-

de Oliveira, C. I., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(15), 5757. [Link]

-

Gomha, S. M., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 14(7), 643. [Link]

-

Singh, S. P., et al. (2024). Synthesis, molecular docking and biological evaluation of 1,2,4-oxadiazole based novel non-steroidal derivatives against prostate cancer. Bioorganic Chemistry, 143, 107029. [Link]

-

Zhang, Y., et al. (2025). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3′ -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol. ResearchGate. [Link]

-

Khan, I., et al. (2018). Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives. Molecules, 23(11), 2942. [Link]

-

Matilda. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. [Link]

-

Reddy, L. V., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 1-13. [Link]

-

Aslam, M., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Biomolecules, 12(11), 1612. [Link]

-

Zhang, X., et al. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. [Link]

-

Buscemi, S., et al. (2006). Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino-and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles. The Journal of organic chemistry, 71(7), 2740-2749. [Link]

-

International Journal of Trend in Scientific Research and Development (IJTSRD). (2023). DFT Analysis, ADME, antibacterial activity and molecular docking studies of 2-(3-aryl-1,2,4-oxadiazol-5-yl). [Link]

-

Neuhaus, B., et al. (2018). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 14(1), 2266-2276. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]